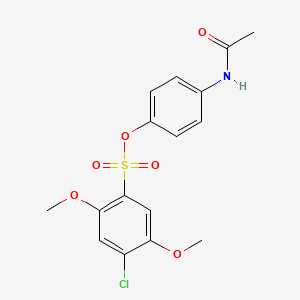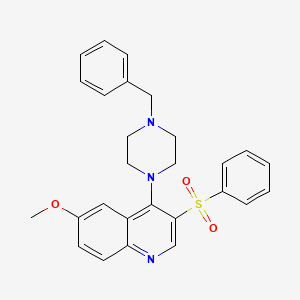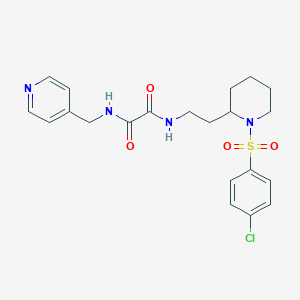![molecular formula C24H23N3OS B2543279 N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide CAS No. 869870-62-2](/img/structure/B2543279.png)
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is a useful research compound. Its molecular formula is C24H23N3OS and its molecular weight is 401.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Agents
Research into the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents has shown promising results. Compounds including thiazole derivatives have been evaluated for both in vitro antibacterial and antifungal activities, demonstrating significant potential in fighting microbial infections (Darwish et al., 2014).
Antitumor Activity
Another field of research has involved the synthesis of heterocyclic derivatives, including thiazoles, for antitumor evaluation. Various synthesized compounds have been tested for their antiproliferative activity across multiple human cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, revealing high inhibitory effects and highlighting the therapeutic potential of these compounds in cancer treatment (Shams et al., 2010).
Synthesis of Substituted Heterocycles
Further research has explored the synthesis of substituted heterocycles, including pyridine-2(1H)-thiones and thieno[2,3-d]pyrimidine-4(3H)-thiones, through reactions involving cyanoacetamides. These studies contribute to the development of new compounds with potential application in various therapeutic areas, underlining the versatility of thiazole derivatives in medicinal chemistry (Dyachenko et al., 2004).
Anticonvulsant Agents
Research into the synthesis of azoles incorporating a sulfonamide moiety has identified several compounds with protective effects against picrotoxin-induced convulsion, indicating the potential of these compounds as anticonvulsant agents. This research underscores the therapeutic versatility of thiazole derivatives in the treatment of neurological disorders (Farag et al., 2012).
Antimicrobial Dyes for Textile Finishing
Innovations in the synthesis of novel polyfunctionalized acyclic and heterocyclic dye precursors based on thiazole systems have shown significant antimicrobial activity against various organisms. These compounds offer a new approach to incorporating antimicrobial properties into textiles, enhancing their functionality and value (Shams et al., 2011).
Mechanism of Action
Target of Action
The primary target of N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide is the insect ryanodine receptor (RyR). The RyR is a promising target for the development of novel insecticides .
Mode of Action
This compound: interacts with its target, the RyR, by binding to it. This interaction results in changes to the receptor that can lead to the death of the insect .
Biochemical Pathways
The biochemical pathway affected by This compound involves the RyR. When the compound binds to the RyR, it disrupts the normal functioning of the receptor, leading to downstream effects that can result in the death of the insect .
Result of Action
The molecular and cellular effects of This compound’s action involve the disruption of the normal functioning of the RyR. This disruption can lead to the death of the insect .
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[5-(4-methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS/c1-17-9-11-18(12-10-17)22-20(26-23(29-22)19-7-3-2-4-8-19)15-21(28)27-24(16-25)13-5-6-14-24/h2-4,7-12H,5-6,13-15H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPMYMIZOSONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)CC(=O)NC4(CCCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)
![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)
![methyl 4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2543201.png)

![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2543208.png)


![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2543215.png)
![[2-(1H-imidazol-1-yl)pyridin-4-yl]methanol](/img/structure/B2543216.png)


![(E)-N-[2-[4-(Cyanomethyl)phenoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2543219.png)
